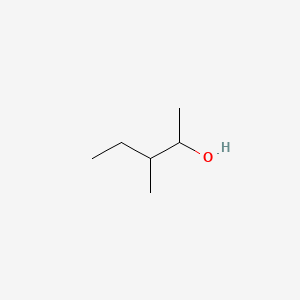

3-Methyl-2-pentanol

Description

This compound is a natural product found in Cedronella canariensis and Camellia sinensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862204 | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-60-6, 1502-93-8 | |

| Record name | 3-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | threo-3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Methyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-Methyl-2-pentanol, a secondary alcohol with applications in organic synthesis and as a potential building block in drug discovery. This document details four key synthetic methodologies: reduction of 3-methyl-2-pentanone, Grignard reaction, hydroboration-oxidation of 3-methyl-2-pentene, and oxymercuration-demercuration of 3-methyl-1-pentene. For each method, detailed experimental protocols, reaction mechanisms, and comparative data are presented to assist researchers in selecting the most suitable approach for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. The four primary methods covered in this guide are:

-

Reduction of 3-Methyl-2-pentanone: A straightforward and common method involving the reduction of a ketone to a secondary alcohol.

-

Grignard Reaction: A versatile carbon-carbon bond-forming reaction that can be adapted to synthesize the target alcohol from smaller precursors.

-

Hydroboration-Oxidation of an Alkene: An anti-Markovnikov addition of water across a double bond, offering regiochemical control.

-

Oxymercuration-Demercuration of an Alkene: A Markovnikov addition of water across a double bond, providing an alternative regiochemical outcome to hydroboration-oxidation.

Data Presentation

The following tables summarize the key quantitative data for the different synthetic routes to this compound.

| Method | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Reduction | 3-Methyl-2-pentanone | Sodium borohydride (NaBH₄), Methanol/Ethanol | High | Simple procedure, mild reaction conditions. | Requires the ketone as a starting material. |

| Grignard Reaction | Propanal, 2-Bromopropane, Magnesium | Diethyl ether, H₃O⁺ | Good to High | Builds the carbon skeleton, versatile. | Requires anhydrous conditions, Grignard reagents are highly reactive. |

| Hydroboration-Oxidation | 3-Methyl-2-pentene | Borane-THF complex (BH₃·THF), H₂O₂, NaOH | High | Anti-Markovnikov regioselectivity, syn-addition. | Borane reagents are pyrophoric and require careful handling. |

| Oxymercuration-Demercuration | 3-Methyl-1-pentene | Mercuric acetate (Hg(OAc)₂), H₂O, NaBH₄ | High | Markovnikov regioselectivity, avoids carbocation rearrangements. | Use of highly toxic mercury compounds. |

Table 1: Comparison of Synthetic Methods for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 133-134 °C |

| Density | 0.819 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.419 |

Table 2: Physicochemical Properties of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Multiplets corresponding to CH, CH₂, and CH₃ groups. A broad singlet for the OH proton. |

| ¹³C NMR | Six distinct carbon signals corresponding to the molecular structure. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching absorptions around 2850-3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 102, with characteristic fragmentation patterns. |

Table 3: Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Reduction of 3-Methyl-2-pentanone

This method reduces the carbonyl group of 3-methyl-2-pentanone to the hydroxyl group of this compound using sodium borohydride.[1]

Materials:

-

3-Methyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentanone in an excess of methanol at room temperature.

-

Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic and may cause the solvent to reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

Grignard Synthesis from Propanal and 2-Bromopropane

This procedure involves the formation of an isopropyl Grignard reagent, which then reacts with propanal to form the target alcohol after an acidic workup.

Materials:

-

Magnesium turnings

-

2-Bromopropane

-

Anhydrous diethyl ether

-

Propanal

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and gently heat under a stream of nitrogen to activate.

-

Allow the flask to cool to room temperature.

-

Add a solution of 2-bromopropane in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the 2-bromopropane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of propanal in anhydrous diethyl ether to the dropping funnel.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Workup:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by distillation.

-

Hydroboration-Oxidation of 3-Methyl-2-pentene

This two-step procedure involves the anti-Markovnikov addition of borane to the alkene followed by oxidation to the alcohol.

Materials:

-

3-Methyl-2-pentene

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Hydroboration:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-2-pentene in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add BH₃·THF solution dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. (Caution: H₂O₂ is a strong oxidizer).

-

Stir the mixture at room temperature for 1 hour.

-

-

Workup:

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by distillation.

-

Oxymercuration-Demercuration of 3-Methyl-1-pentene

This method achieves the Markovnikov addition of water across the double bond of 3-methyl-1-pentene.[2]

Materials:

-

3-Methyl-1-pentene

-

Mercuric acetate (Hg(OAc)₂)

-

Tetrahydrofuran (THF)

-

Water

-

3 M Sodium hydroxide (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

Procedure:

-

Oxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

-

Add 3-methyl-1-pentene to the solution and stir vigorously at room temperature for 30 minutes.

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Add 3 M NaOH solution, followed by the slow addition of a solution of NaBH₄ in 3 M NaOH.

-

A black precipitate of mercury metal will form.

-

Stir the mixture for 1 hour at room temperature.

-

-

Workup:

-

Decant the supernatant liquid from the mercury.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by distillation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Reduction of 3-Methyl-2-pentanone.

Caption: Grignard Synthesis of this compound.

Caption: Hydroboration-Oxidation of 3-Methyl-2-pentene.

Caption: Oxymercuration-Demercuration of 3-Methyl-1-pentene.

References

3-Methyl-2-pentanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound, complete with experimental protocols for their determination and relevant analytical workflows.

This compound, with the IUPAC name 3-methylpentan-2-ol, is a secondary alcohol.[1] It is a colorless liquid at room temperature.[2][3] This compound has been identified as a component of hops and its presence in urine can indicate exposure to 3-methylpentane.[2]

Structural and General Data

The fundamental identifiers and structural information for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Methylpentan-2-ol | [1][2] |

| CAS Number | 565-60-6 | [1][4] |

| Chemical Formula | C₆H₁₄O | [2][4] |

| Molar Mass | 102.174 g/mol | [2] |

| SMILES | OC(C)C(C)CC | [2] |

| InChI Key | ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

Quantitative physical and chemical properties are crucial for handling, formulation, and experimental design.

| Property | Value | Conditions | Reference |

| Appearance | Colorless liquid | Standard | [2][3] |

| Boiling Point | 133.0 - 135.0 °C | 760 mmHg | [3] |

| Density | 0.8307 g/cm³ | 20 °C | [2] |

| 0.827 - 0.833 g/cm³ | 25 °C | [3] | |

| Solubility in Water | 19 g/L | Standard | [2] |

| Solubility | Soluble | In ethanol, diethyl ether | [2] |

| Refractive Index | 1.415 - 1.421 | 20 °C | [3] |

| Vapor Pressure | ~3.7 mmHg | 25 °C (estimated) | [3] |

| Flash Point | 40.56 °C | Closed cup | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

As an alcohol, this compound exhibits characteristic IR absorptions. The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[5]

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| O-H Stretch | 3500 - 3200 | Strong, Broad | [6] |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | [7] |

| C-O Stretch | 1260 - 1050 | Strong | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides information on the hydrogen environments within the molecule.

| Assignment (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -OH | 2.22 | [8] | ||

| H on C2 | 3.69 / 3.66 | J=4.7, J=6.3 | [8] | |

| H on C3 | 1.56 - 1.44 | [8] | ||

| CH₃ on C2 | 1.143 / 1.113 | [8] | ||

| CH₂ on C4 | 1.42 / 1.35 | [8] | ||

| CH₃ on C3 | 0.910 / 0.906 | [8] | ||

| CH₃ on C5 | 0.886 / 0.860 | [8] |

Note: NMR data can vary based on solvent and instrument frequency. The provided data is an example.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry results in characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Description | Reference |

| 45.0 | 99.99 | [C₂H₅O]⁺, base peak | [1] |

| 56.0 | ~14 - 16 | [1] | |

| 41.0 | ~13 - 15 | [1] | |

| 29.0 | ~11 | [C₂H₅]⁺ | [1] |

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical and spectroscopic properties of a liquid alcohol like this compound.

Determination of Boiling Point (Capillary Method)

This method, often employing a Thiele tube, is suitable for small sample volumes.[9]

Methodology:

-

Preparation: A small sample (~0.5 mL) is placed in a small test tube (Durham tube). An inverted capillary tube (sealed at one end) is placed inside the test tube with its open end submerged in the liquid.[9]

-

Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[9]

-

Heating: The heating bath is heated gently and steadily.[10]

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[9][10]

Determination of Density

This protocol uses basic laboratory equipment to determine the density of a liquid.[11][12]

Methodology:

-

Mass of Cylinder: Weigh a clean, dry graduated cylinder on an electronic balance and record its mass (m₁).[12]

-

Volume Measurement: Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Record the volume (V) precisely, reading from the bottom of the meniscus.[12]

-

Mass of Liquid and Cylinder: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[12]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density (ρ): ρ = m_liquid / V[11]

-

-

Replication: Repeat the procedure at least two more times and calculate the average density to ensure precision.[12]

Determination of Solubility in Water

This qualitative test determines the miscibility of the alcohol in a polar solvent like water.

Methodology:

-

Solvent Preparation: Place a known volume of deionized water (e.g., 1 mL) into a clean test tube.[13]

-

Solute Addition: Add this compound to the water dropwise, shaking the tube after each addition.[13]

-

Observation: Observe the mixture for signs of dissolution.

-

Soluble: A single, clear phase remains after adding approximately 20 drops.[13]

-

Partially Soluble: The initial drops dissolve, but subsequent additions result in the formation of a persistent second layer or cloudiness.[13]

-

Insoluble: The first drop does not dissolve and a distinct second layer is immediately visible.

-

-

Recording: Record the results as soluble, partially soluble, or insoluble. This compound is expected to be partially soluble.[2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For alcohols, headspace analysis is often preferred to avoid injecting non-volatile matrix components.[14]

Methodology:

-

Sample Preparation: Place a small, precise volume of the sample (or a solution of the sample in a suitable solvent) into a headspace vial. If required, add an internal standard (e.g., n-propanol for ethanol analysis).[15]

-

Incubation: Seal the vial and place it in the headspace autosampler. The sample is heated at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatile components to equilibrate into the gas phase above the liquid.[15]

-

Injection: A sample of the headspace gas is automatically injected into the GC inlet.

-

GC Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., SUPELCOWAX 10). The column oven temperature is programmed to ramp up (e.g., start at 40°C, ramp to 250°C) to separate components based on their boiling points and interactions with the column's stationary phase.[14]

-

MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound by comparing them to a spectral library (e.g., NIST).

Analysis by Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a neat liquid sample.

Methodology:

-

Instrument Setup: Ensure the IR spectrometer (often an FTIR instrument) is powered on and the sample compartment is clean.[7]

-

Background Spectrum: Record a background spectrum of the empty sample holder (e.g., salt plates) or the clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[7]

-

Sample Application:

-

For Transmission (Salt Plates): Place one or two drops of this compound onto a salt plate (e.g., NaCl or KBr) and carefully place a second plate on top to create a thin liquid film.

-

For Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 128) are averaged to improve the signal-to-noise ratio.[16]

-

Data Analysis: The resulting spectrum (plotting absorbance or transmittance vs. wavenumber) is analyzed. Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O functional groups to confirm the compound's identity.[6]

Visualized Workflows

The following diagrams illustrate logical workflows for the characterization and identification of this compound.

Caption: General workflow for determining key physical properties of a liquid alcohol.

Caption: Workflow for the structural elucidation and identification of an alcohol.

Safety and Handling

This compound is a flammable liquid and vapor and causes serious eye irritation.[1][2]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools. Wear protective gloves and eye/face protection. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[17]

References

- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [thegoodscentscompany.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. This compound(565-60-6) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]

- 15. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Isomers of 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3-methyl-2-pentanol, all sharing the molecular formula C₆H₁₄O. This document details their physical and spectroscopic properties, alongside established experimental protocols for their synthesis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to C₆H₁₄O Alcohol Isomers

The molecular formula C₆H₁₄O represents a variety of acyclic hexanol isomers. These compounds are saturated six-carbon alcohols, existing as primary, secondary, or tertiary alcohols. Their structural diversity, arising from different carbon chain arrangements and hydroxyl group positions, leads to a range of physical and chemical properties. Understanding these differences is crucial for applications in solvent chemistry, fragrance formulation, and as intermediates in organic synthesis. This compound is a secondary alcohol within this group, and its isomers exhibit a fascinating array of structural variations.

Quantitative Data of Structural Isomers

The physical properties of the structural isomers of this compound are summarized in the tables below for easy comparison. These properties are influenced by factors such as the degree of carbon chain branching and the position of the hydroxyl group. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces.

Primary Alcohol Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 1-Hexanol | CH₃(CH₂)₅OH | 157.5 | -52 | 0.8136 | 1.4178 |

| 2-Methyl-1-pentanol | (CH₃)₂CH(CH₂)₂CH₂OH | 148 | -108 | 0.824 | 1.418 |

| 3-Methyl-1-pentanol | CH₃CH₂CH(CH₃)CH₂CH₂OH | 152 | - | 0.823 | 1.418 |

| 4-Methyl-1-pentanol | (CH₃)₂CH(CH₂)₂CH₂OH | 151 | - | 0.8131 | 1.414 |

| 2,2-Dimethyl-1-butanol | (CH₃)₃CCH₂CH₂OH | 136.5 | -15 | 0.8283 | 1.419 |

| 2,3-Dimethyl-1-butanol | (CH₃)₂CHCH(CH₃)CH₂OH | 145 | - | 0.828 | 1.423 |

| 3,3-Dimethyl-1-butanol | (CH₃)₃CCH₂CH₂OH | 143 | - | 0.812 | 1.416 |

| 2-Ethyl-1-butanol | CH₃CH₂CH(CH₂CH₃)CH₂OH | 146.5 | -114 | 0.8326 | 1.422 |

Secondary Alcohol Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 2-Hexanol | CH₃(CH₂)₃CH(OH)CH₃ | 139.3 | -33.5 | 0.818 | 1.414 |

| 3-Hexanol | CH₃CH₂CH₂CH(OH)CH₂CH₃ | 135 | -70 | 0.819 | 1.415 |

| This compound | CH₃CH₂CH(CH₃)CH(OH)CH₃ | 134.3 | - | 0.8307 | 1.421 |

| 4-Methyl-2-pentanol | (CH₃)₂CHCH₂CH(OH)CH₃ | 132 | -90 | 0.802 | 1.410 |

| 2-Methyl-3-pentanol | (CH₃)₂CHCH(OH)CH₂CH₃ | 127 | - | 0.819 | 1.416 |

| 3,3-Dimethyl-2-butanol | (CH₃)₃CCH(OH)CH₃ | 120 | 5.6 | 0.829 | 1.417 |

Tertiary Alcohol Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 2-Methyl-2-pentanol | CH₃CH₂CH₂C(OH)(CH₃)₂ | 121.1 | -103 | 0.8350 | 1.411 |

| 3-Methyl-3-pentanol | CH₃CH₂C(OH)(CH₃)CH₂CH₃ | 122 | -38 | 0.828 | 1.419 |

| 2,3-Dimethyl-2-butanol | (CH₃)₂CHC(OH)(CH₃)₂ | 119 | -10 | 0.825 | 1.418 |

Experimental Protocols: Synthesis of Selected Isomers

Detailed methodologies for the synthesis of representative primary, secondary, and tertiary C₆H₁₄O alcohols are provided below. These protocols highlight common synthetic strategies in organic chemistry.

Synthesis of a Primary Alcohol: 4-Methyl-1-pentanol via Hydroboration-Oxidation

This method achieves the anti-Markovnikov addition of water to an alkene.

Experimental Workflow:

Figure 1: Synthesis of 4-Methyl-1-pentanol.

Protocol:

-

A solution of 4-methyl-1-pentene in anhydrous tetrahydrofuran (THF) is cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

A solution of borane-THF complex in THF is added dropwise to the alkene solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours to ensure the completion of the hydroboration.

-

The flask is cooled again to 0°C, and aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

The mixture is stirred at room temperature for several hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield 4-methyl-1-pentanol.

Synthesis of a Secondary Alcohol: this compound via Grignard Reaction

The addition of a Grignard reagent to an aldehyde is a classic method for forming secondary alcohols.

Experimental Workflow:

Figure 2: Synthesis of this compound.

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed.

-

A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the reaction is initiated, the remaining 2-bromobutane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

The Grignard reagent solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by distillation to yield this compound.

Synthesis of a Tertiary Alcohol: 2-Methyl-2-pentanol via Grignard Reaction

The reaction of a Grignard reagent with a ketone yields a tertiary alcohol.

Experimental Workflow:

Figure 3: Synthesis of 2-Methyl-2-pentanol.

Protocol:

-

Propylmagnesium bromide is prepared from 1-bromopropane and magnesium turnings in anhydrous diethyl ether as described in the previous protocol.

-

The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by distillation to yield 2-methyl-2-pentanol.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of organic compounds. Below is a summary of the expected key signals in ¹H NMR, ¹³C NMR, and IR spectra for the C₆H₁₄O alcohol isomers.

¹H NMR Spectroscopy

-

-OH Proton: A broad singlet, typically in the range of 1-5 ppm. The chemical shift and broadness are dependent on concentration and solvent.

-

-CH-O- Protons (Secondary Alcohols): A multiplet in the range of 3.3-4.0 ppm.

-

-CH₂-O- Protons (Primary Alcohols): A triplet in the range of 3.3-3.7 ppm.

-

Alkyl Protons: Signals in the range of 0.8-2.0 ppm, with chemical shifts and splitting patterns dependent on the specific structure of the alkyl chain.

¹³C NMR Spectroscopy

-

C-O Carbon: A signal in the downfield region, typically between 50 and 80 ppm. The exact chemical shift depends on whether the alcohol is primary, secondary, or tertiary.

-

Alkyl Carbons: Signals in the upfield region, typically between 10 and 40 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹. The exact position can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.

-

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

This guide provides a foundational understanding of the structural isomers of this compound. For more specific data or protocols, further consultation of chemical databases and literature is recommended.

The Natural Occurrence of 3-Methyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol, a branched-chain aliphatic alcohol, is a naturally occurring volatile organic compound found in a variety of plant species and is known to contribute to the aroma and flavor profiles of various foods and beverages.[1][2] This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its presence in various natural sources, the analytical methods for its detection and quantification, and its potential biosynthetic pathways and ecological roles.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils and volatile emissions of several plants. Its presence is often associated with the characteristic aroma of the plant material.

| Natural Source | Plant Part | Concentration | Reference(s) |

| Hops (Humulus lupulus L.) | Cones | Not explicitly quantified, but identified as a volatile component. | [2][3][4] |

| Tea (Camellia sinensis) | Leaves, Flowers | Identified as a volatile component; specific concentration not detailed in the provided results. | [1][5][6] |

| Coriander (Coriandrum sativum L.) | Seeds, Leaves | Identified as a component of the essential oil; quantitative data not specified in the provided results. | [7][8][9][10] |

| Pineapple (Ananas comosus) | Fruit | Up to 0.009 mg/kg | [11] |

| Cedronella canariensis | Not specified | Data available, but specific concentration not provided. | [1][12] |

Table 1: Quantitative Data on the Natural Occurrence of this compound. This table summarizes the natural sources where this compound has been identified and includes concentration data where available. The lack of specific quantitative data in many sources highlights an area for future research.

Experimental Protocols for Analysis

The detection and quantification of this compound in natural matrices are primarily achieved through chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds like this compound from plant materials.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.

General Protocol:

-

Sample Preparation: A known amount of the plant material (e.g., ground leaves, crushed seeds) is placed in a sealed headspace vial.

-

Incubation: The vial is incubated at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace. Typical conditions can be 80°C for 30 minutes.[13]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile analytes.[13][14]

-

Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical cornerstone for separating and identifying volatile compounds.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless mode, with a temperature of around 250°C for thermal desorption of the SPME fiber.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for separating a wide range of volatile compounds.[15][16]

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).[15][17]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases such as NIST (National Institute of Standards and Technology).

-

Biosynthetic Pathway

The biosynthesis of this compound in plants is likely derived from the catabolism of the branched-chain amino acid L-isoleucine through a pathway analogous to the Ehrlich pathway, which is well-characterized in yeast.[18][19][20][21][22]

The proposed pathway involves the following key steps:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: (S)-3-methyl-2-oxopentanoate is decarboxylated to form 2-methylbutanal by an α-keto acid decarboxylase.

-

Reduction: The resulting aldehyde, 2-methylbutanal, is then reduced to 2-methyl-1-butanol. A subsequent isomerization or a different reduction step could potentially lead to the formation of this compound, though the exact enzymatic step for this final conversion in plants is not yet fully elucidated.

Potential Ecological Roles and Signaling

Volatile organic compounds play crucial roles in plant communication and defense. While direct evidence for this compound's role in signaling is limited, studies on similar compounds suggest potential functions.

A study on Arabidopsis demonstrated that 3-pentanol, a structurally similar alcohol, can prime the plant's immune system against bacterial pathogens by activating salicylic acid (SA) and jasmonic acid (JA) dependent signaling pathways.[23][24] This suggests that this compound could potentially have a similar role in plant defense by acting as an airborne signal that prepares the plant for a pathogen attack.

Furthermore, this compound has been identified as a semiochemical, a chemical substance that carries a message, for the African ant Crematogaster nigriceps.[23] This indicates a potential role in insect communication, which could involve attraction or repulsion, and suggests a possible function in plant-insect interactions.

Conclusion

This compound is a naturally occurring volatile compound found in a range of plants, contributing to their characteristic aromas. While its presence has been confirmed in several species, there is a need for more quantitative data to fully understand its distribution and concentration in the plant kingdom. The analytical methods for its detection are well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthesis of this compound is likely linked to the catabolism of L-isoleucine via the Ehrlich pathway. Emerging evidence suggests that this and similar compounds may play important roles in plant defense signaling and ecological interactions with insects. Further research is warranted to fully elucidate the quantitative occurrence, precise biosynthetic pathways, and the full spectrum of biological activities of this compound in different natural systems. This knowledge will be invaluable for applications in the food, fragrance, and pharmaceutical industries.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. hdares.gov.tw [hdares.gov.tw]

- 4. cir-safety.org [cir-safety.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. sciencepub.net [sciencepub.net]

- 8. Frontiers | Coriandrum sativum L., essential oil as a promising source of bioactive compounds with GC/MS, antioxidant, antimicrobial activities: in vitro and in silico predictions [frontiersin.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ijaer.in [ijaer.in]

- 11. This compound [thegoodscentscompany.com]

- 12. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanol, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance.

Core Chemical Information

CAS Number: 565-60-6[1][2][3][4]

This compound, also known as sec-Butyl methyl carbinol, is a secondary alcohol.[2][5][6] It has been identified as a metabolite in rat urine following exposure to 3-methylpentane and is also found naturally in hops.[2][3][4][7] This compound is of interest to researchers for its potential role as a biomarker and its presence in natural products.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [2][3] |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [7] |

| Density | 0.8307 g/cm³ at 20 °C | [7] |

| Boiling Point | 134.3 °C | [7] |

| Flash Point | 40.56 °C | [1] |

| Water Solubility | 19 g/L | [7] |

| logP (o/w) | 1.546 (est) | [1] |

| Refractive Index | 1.41500 to 1.42100 @ 20.00 °C | [1] |

Spectroscopic Data

| Spectroscopic Data Type | Reference |

| IR Spectra | [3] |

| Mass Spectrum | [8] |

| Raman Spectra | [3] |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This section details a representative experimental protocol for the synthesis of this compound using a Grignard reaction. This method involves the reaction of a Grignard reagent, ethylmagnesium bromide, with propanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose the magnesium alkoxide complex.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation.

-

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

-

Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other short-chain alcohols, such as 3-methyl-1-butanol, allows for postulation of its potential biological effects. For instance, 3-methyl-1-butanol has been shown to induce stomatal closure in Arabidopsis thaliana through a pathway involving reactive oxygen species (ROS), mitogen-activated protein kinases (MAPK), and the plant hormone abscisic acid (ABA).

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known pathway for 3-methyl-1-butanol.

Caption: Hypothetical signaling pathway for this compound-induced stomatal closure.

This proposed pathway suggests that this compound may be recognized by a membrane receptor, leading to the activation of an NADPH oxidase (RBOHD) and subsequent production of ROS. ROS can then trigger a MAPK signaling cascade, which in turn activates the biosynthesis of ABA. ABA then regulates ion channels, leading to changes in guard cell turgor and ultimately, stomatal closure. Further experimental validation is required to confirm this pathway for this compound.

References

- 1. This compound [thegoodscentscompany.com]

- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. studylib.net [studylib.net]

- 6. Showing Compound 3-Methylpentan-2-ol (FDB004415) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pentanol, a secondary alcohol with the chemical formula C₆H₁₄O, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] These stereoisomers, comprising two pairs of enantiomers and their diastereomeric relationships, exhibit unique three-dimensional arrangements that can significantly influence their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, available physicochemical data, and general methodologies for their synthesis and separation. This document aims to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development by consolidating current knowledge and outlining key experimental considerations.

Introduction to the Stereoisomers of this compound

The two chiral centers in this compound are located at the C2 and C3 positions. The four stereoisomers are:

-

(2R,3R)-3-methyl-2-pentanol

-

(2S,3S)-3-methyl-2-pentanol

-

(2R,3S)-3-methyl-2-pentanol

-

(2S,3R)-3-methyl-2-pentanol

The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, often referred to as the threo diastereomers. The (2R,3S) and (2S,3R) isomers form the other enantiomeric pair, known as the erythro diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by conventional laboratory techniques such as distillation or chromatography.

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Physicochemical Data

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Boiling Point | 131-135 °C | [3][4] |

| Density | 0.825 - 0.831 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.415 - 1.421 at 20 °C | [3][4] |

Table 2: Physicochemical Data for Individual Stereoisomers of this compound

| Stereoisomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index | Specific Rotation ([(\alpha)]_D) |

| (2R,3R) | 1502-93-8 | 133-135 | Data not available | Data not available | Data not available |

| (2S,3S) | Data not available | Data not available | Data not available | Data not available | Data not available |

| (2R,3S) | 73176-98-4 | Data not available | Data not available | Data not available | Data not available |

| (2S,3R) | 147331-61-1 | 131-133 | 0.831 (at 25 °C) | 1.421 (at 20 °C) | Data not available |

Note: Much of the specific data for the individual stereoisomers, particularly specific rotation, is not currently available in the public domain. The data for the (2S,3R) isomer is from commercial supplier information and may not be from peer-reviewed sources.[4]

Experimental Protocols

Synthesis

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For the synthesis of this compound, the reaction of ethylmagnesium bromide with propionaldehyde would yield the desired carbon skeleton.

General Experimental Protocol for Grignard Synthesis:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of propionaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the reaction temperature with an ice bath.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Separation of Stereoisomers

Due to their different physical properties, diastereomers can be separated by conventional methods like fractional distillation or chromatography. The separation of enantiomers, however, requires chiral separation techniques.

4.2.1 Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.

General Chiral GC Protocol:

-

Column: A chiral capillary column, such as one coated with a derivative of β-cyclodextrin.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: Standard GC injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Temperature Program: An optimized temperature program is crucial for achieving good separation. This typically involves an initial isothermal period followed by a temperature ramp.

Note: The specific conditions, including the choice of chiral stationary phase and temperature program, would need to be optimized for the separation of the four stereoisomers of this compound.

4.2.2 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for the separation of enantiomers. Similar to chiral GC, it employs a column packed with a chiral stationary phase.

General Chiral HPLC Protocol:

-

Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase is a critical parameter for achieving separation.

-

Detector: A UV detector is commonly used, although other detectors like a refractive index detector or a circular dichroism detector can also be employed.

Note: Method development in chiral HPLC often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. While ¹H and ¹³C NMR spectra for the mixture of this compound isomers are available, spectra for the individual, isolated stereoisomers are not widely published.[6] The differentiation of diastereomers by NMR is often possible due to their different chemical environments, leading to distinct chemical shifts and coupling constants. The differentiation of enantiomers by NMR typically requires the use of a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric environments.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

Conclusion

The four stereoisomers of this compound represent a valuable system for the study of stereochemistry and its impact on molecular properties. While general synthetic and analytical methodologies are well-established, a significant gap exists in the literature regarding detailed experimental protocols and comprehensive physicochemical data for the individual, isolated stereoisomers. This guide has summarized the currently available information and outlined the general experimental approaches that can be employed. Further research is warranted to fully characterize each stereoisomer, which will undoubtedly be of great interest to the fields of organic synthesis, analytical chemistry, and drug discovery.

References

A Technical Guide to 3-Methyl-2-pentanol: Historical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol (IUPAC name: 3-methylpentan-2-ol) is a secondary alcohol with the chemical formula C₆H₁₄O.[1] It is a colorless liquid and has been identified as a component of hops and is also found in tea.[2][3] The presence of this compound in urine can be indicative of exposure to 3-methylpentane, making it relevant in toxicology and occupational health monitoring.[3] While not a pharmaceutical agent itself, its synthesis and characterization are rooted in foundational principles of organic chemistry that are critical to drug development and the synthesis of more complex molecules. This guide provides an in-depth look at the historical context of its synthesis, detailed experimental protocols, and key physicochemical properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| CAS Number | 565-60-6 |

| Boiling Point | 131-134 °C |

| Density | 0.831 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.421 |

| Solubility in Water | 19 g/L |

Data sourced from PubChem and other chemical databases.[1][4]

Historical Context of Discovery and Synthesis

The specific date and individual credited with the first synthesis of this compound are not well-documented in readily available historical records. However, its discovery can be understood within the broader context of advancements in synthetic organic chemistry, particularly the development of the Grignard reaction.

Discovered by François Auguste Victor Grignard in 1900, the Grignard reaction provided a robust method for forming carbon-carbon bonds.[5][6] This reaction, which involves the addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone, became a cornerstone for the synthesis of secondary and tertiary alcohols.[7][8] Given the straightforward application of this methodology, it is highly probable that this compound was first synthesized in the early 20th century as chemists explored the scope and utility of this new and powerful synthetic tool. Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for this work, underscoring its significance.[5][9]

Experimental Protocols

Plausible Historical Synthesis: The Grignard Reaction

This protocol outlines the synthesis of this compound from butanal and ethylmagnesium bromide, a method that would have been accessible to early 20th-century chemists.

Reaction:

CH₃CH₂CH₂CHO + CH₃CH₂MgBr → CH₃CH₂CH(OMgBr)CH₂CH₃ CH₃CH₂CH(OMgBr)CH₂CH₃ + H₃O⁺ → CH₃CH₂CH(OH)CH(CH₃)₂ + Mg(OH)Br

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Butanal

-

Sulfuric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Reaction with Butanal: The flask is cooled in an ice bath. A solution of butanal in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. A vigorous reaction occurs. After the addition is complete, the reaction mixture is stirred for one hour at room temperature.

-

Work-up: The reaction mixture is poured slowly onto crushed ice and acidified with dilute sulfuric acid. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined ether extracts are washed with saturated sodium bicarbonate solution and then with water.

-

Purification: The ethereal solution is dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Modern Synthetic Approach: Reduction of a Ketone

A common modern alternative involves the reduction of 3-methyl-2-pentanone.

Reaction:

CH₃CH₂CH(CH₃)C(=O)CH₃ + NaBH₄/CH₃OH → CH₃CH₂CH(CH₃)CH(OH)CH₃

Materials:

-

3-Methyl-2-pentanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: 3-Methyl-2-pentanone is dissolved in methanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride is added in small portions with stirring. After the addition is complete, the mixture is stirred for one hour at room temperature.

-

Work-up: The solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted three times with diethyl ether.

-

Purification: The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the product, this compound, is purified by fractional distillation.

Visualizations

Synthesis Workflow via Grignard Reaction

Caption: Workflow for the Grignard synthesis of this compound.

Logical Relationship of Synthesis Components

Caption: Logical components of the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. study.com [study.com]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. britannica.com [britannica.com]

- 9. pubs.acs.org [pubs.acs.org]

Thermodynamic Properties of 3-Methyl-2-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol, a secondary hexyl alcohol, finds applications in various chemical syntheses and is of interest in the study of alcohol-based fuels and as a potential solvent. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in drug development and other scientific disciplines. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and critically evaluated data compilations. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Thermochemical Properties

| Property | Value | Units | Reference |

| Molecular Formula | C6H14O | - | [1][2][3] |

| Molar Mass | 102.177 | g/mol | [4] |

| Normal Boiling Point | 407.4 | K (134.3 °C) | [2][5] |

| Density (at 20 °C) | 0.8307 | g/cm³ | [5] |

| Vapor Pressure (at 25 °C) | 3.679 | mmHg | [6] |

| Flash Point | 40.56 | °C (105.00 °F) | [6] |

| Solubility in Water | 19 | g/L | [5] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (Liquid) | -396.4 ± 1.0 | kJ/mol | [1] |

| Standard Enthalpy of Formation (Gas) | -338.9 ± 2.2 | kJ/mol | [1] |

| Enthalpy of Vaporization (at standard conditions) | 57.5 ± 2.0 | kJ/mol | [1] |

| Standard Molar Entropy (Ideal Gas, 298.15 K, 1 bar) | Not Available | J/(mol·K) | |

| Heat Capacity, Cp (Liquid, at 298.15 K) | 275.9 | J/(mol·K) | [3][5] |

| Heat Capacity, Cp (Ideal Gas) | Temperature Dependent | J/(mol·K) | [4] |

Table 3: Critical Properties

| Property | Value | Units | Reference |

| Critical Temperature | Not Available | K | [4] |

| Critical Pressure | Not Available | kPa | [4] |

| Critical Density | Not Available | mol/L | [4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of the substance in an excess of oxygen at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible is placed inside the stainless steel bomb, which is then sealed. The bomb is purged with oxygen to remove any atmospheric nitrogen and subsequently pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: Once the system has reached thermal equilibrium, the sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated from the heat released at constant volume.

Determination of Vapor Pressure using the Static Method

The vapor pressure of a liquid at a given temperature is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid. The static method involves measuring this pressure directly.

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure transducer and a temperature probe. The flask is immersed in a temperature-controlled water or oil bath.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles.

-

Equilibration and Measurement: The temperature of the bath is set to the desired value and allowed to stabilize. The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the transducer corresponds to the vapor pressure of the this compound at that temperature.

-

Temperature Variation: The temperature of the bath is varied, and the vapor pressure is measured at each new equilibrium temperature to obtain a vapor pressure curve.

-

Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which can be used to determine the enthalpy of vaporization.

Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion, such as indium.

-

Data Analysis: The heat capacity of the this compound is calculated from the differential heat flow signal, the heating rate, and the mass of the sample. This measurement can be performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Enthalpy of Combustion.

Caption: Workflow for Vapor Pressure Determination.

Conclusion

This technical guide has provided a consolidated source of information on the thermodynamic properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate measurement of these crucial parameters. The visualized workflows further clarify the logical steps involved in these experimental determinations. A comprehensive understanding of these properties is essential for the effective and safe application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methyl-2-pentanol, a flammable liquid commonly used in various laboratory and industrial applications. Adherence to these guidelines is crucial for maintaining a safe working environment and mitigating potential hazards.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Colorless, clear liquid | [3][4] |

| Boiling Point | 133.00 to 135.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 40.6 °C (105.08 °F) | [3][5] |

| Specific Gravity | 0.82700 to 0.83300 @ 25.00 °C | [3] |

| Water Solubility | 19.03 g/L @ 25 °C | [5] |

| Vapor Pressure | 3.679 mm Hg | [3] |

| Refractive Index | 1.41500 to 1.42100 @ 20.00 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

| Classification | Code | Description | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [4][5] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Skin Irritation | H315 | Causes skin irritation | [6] |